N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide
Description
This compound belongs to a class of acrylamide derivatives featuring a pyrazole core substituted with aryl and heteroaryl groups. The structure includes a 2-chlorophenyl moiety, a cyano group, and a pyridin-3-yl substituent on the pyrazole ring. Such compounds are typically synthesized via base-catalyzed condensation of aldehydes with cyanoacetamide derivatives, as exemplified by the 90% yield synthesis of a related thiophene-substituted analog . Structural characterization often employs NMR spectroscopy and single-crystal X-ray diffraction, with SHELX software frequently used for refinement .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5O/c25-21-10-4-5-11-22(21)28-24(31)18(14-26)13-19-16-30(20-8-2-1-3-9-20)29-23(19)17-7-6-12-27-15-17/h1-13,15-16H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSRNCHVTZHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their significant electro-optic properties. These compounds are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The compound’s interaction with its targets is facilitated by its delocalized π-electrons attached to donor and acceptor groups, which provide easy charge transfer for first-order polarizability. This transfer of charge carriers through donor and acceptor groups may also provide a strong interaction between molecules, leading to modification in structure and large nonlinear optical coefficients.
Biochemical Pathways
The compound’s potential applications in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability are found to be many-fold higher than that of urea.
Result of Action
The result of the compound’s action is observed in its significant electro-optic properties. The compound’s potential applications in nonlinear optics are confirmed by second and third harmonic generation studies. The static and dynamic polarizability of the compound are found to be many-fold higher than that of urea. The second and third harmonic generation values of the compound are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm).
Biological Activity
N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological activity, and research findings associated with this compound.
1. Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 367.81 g/mol. It features a chlorophenyl group, a cyano group, and a pyrazole derivative, which are known to contribute to its biological activity.
2. Synthesis
The synthesis of this compound typically involves the condensation reactions among various precursors, including chlorophenyl derivatives and pyrazole-based compounds. The synthesis can yield high purity and yield rates under optimized conditions.
3.1 Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 | Induction of apoptosis |
| HCT116 | 0.39 | Inhibition of Aurora-A kinase |
| A375 | 4.2 | CDK2 inhibition |
| NCI-H460 | 32 | Induction of autophagy without apoptosis |
These findings indicate that the compound exhibits significant cytotoxic effects, particularly in breast cancer (MCF7) and colon cancer (HCT116) cell lines, suggesting its potential as a therapeutic agent in oncology .
3.2 Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical studies. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
4. Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
Case Study 1: MCF7 Cell Line
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.46 µM. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway.
Case Study 2: HCT116 Cell Line
In another study, the compound was evaluated for its ability to inhibit Aurora-A kinase in HCT116 cells, resulting in an IC50 value of 0.39 µM. This inhibition led to cell cycle arrest at the G2/M phase, highlighting its potential as a targeted therapy for colorectal cancer.
5. Conclusion
This compound demonstrates significant biological activity, particularly as an anticancer and anti-inflammatory agent. Ongoing research is necessary to further elucidate its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(2-chlorophenyl)-2-cyano derivatives exhibit significant anticancer properties. Studies have shown that thienopyridine derivatives, which share structural similarities, possess potent anticancer activities against various cancer cell lines. The introduction of the cyano group in the structure may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that related compounds exhibit effective inhibition against mycobacterial, bacterial, and fungal strains. This suggests that N-(2-chlorophenyl)-2-cyano derivatives could serve as potential leads for developing new antimicrobial agents .
Neurological Applications
Compounds similar to N-(2-chlorophenyl)-2-cyano have been investigated for their potential as adenosine A1 receptor ligands, which are relevant in treating neurological conditions such as epilepsy. The pharmacological profile of these compounds indicates their ability to modulate neurotransmitter systems, potentially leading to therapeutic benefits in neurological disorders .
Synthesis and Structural Studies
The synthesis of N-(2-chlorophenyl)-2-cyano derivatives typically involves multi-step processes including condensation reactions and subsequent modifications. Recent studies have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For example, novel methods utilizing eco-friendly solvents have been reported, enhancing the feasibility of large-scale production .
Table 2: Synthetic Routes Overview
| Step | Description |
|---|---|
| Step 1 | Condensation of starting materials under alkaline conditions |
| Step 2 | Catalytic hydrogenation to obtain desired derivative |
| Step 3 | Purification and characterization using NMR spectroscopy |
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal examined a series of pyrazole derivatives, including those structurally related to N-(2-chlorophenyl)-2-cyano compounds. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various chloro-substituted compounds against resistant strains of bacteria. The findings revealed that certain derivatives displayed superior activity compared to standard antibiotics, suggesting their potential utility in addressing antibiotic resistance issues .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated acrylamide system undergoes nucleophilic attacks at the β-carbon due to electron-withdrawing effects of the cyano (–CN) and carbonyl (–CONH–) groups.
Mechanistic Insight :
-
The β-carbon's electrophilicity is enhanced by conjugation with the cyano and carbonyl groups .
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Pyridin-3-yl and pyrazole rings stabilize transition states through resonance .
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic systems.
Key Reactions:
-
Pyrazole Ring Functionalization :
-
Cyano Group Cyclization :
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-catalyzed coupling reactions:
| Reaction Type | Catalysts/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 50–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated analogs | 60–80% |
Structural Impact :
-
The pyridin-3-yl group directs regioselectivity in coupling reactions.
Hydrolysis and Functional Group Interconversion
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Cyano Hydrolysis :
-
Amide Hydrolysis :
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Under strong bases (NaOH, 100°C), cleaves to form pyrazole-carboxylic acid.
-
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyrazole ring hydroxylation | |
| Reduction | H₂/Pd-C, ethanol | Saturation of acrylamide double bond |
Notable Observation :
Photochemical Reactivity
-
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives .
Biological Activity-Driven Modifications
Comparison with Similar Compounds
Structural and Electronic Effects
Crystallographic Insights
The crystal structure of the thiophene-substituted analog (YEJVES) reveals a planar acrylamide moiety and pyrazole ring, stabilized by intermolecular hydrogen bonds . In contrast, the bromophenyl analog exhibits altered supramolecular packing due to bromine’s larger atomic radius, which may influence solubility.
Unique Features of the Target Compound
The target compound’s combination of 2-chlorophenyl and pyridin-3-yl groups is structurally distinct, as database surveys identify only one closely related analog (YEJVES) . The pyridine ring may facilitate hydrogen bonding in biological systems, while the chloro substituent balances electronic effects and synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
